

Introduction: Targeting a Key Driver of Chemoresistance

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Compound of Interest

Compound Name: NCT 501 hydrochloride

Cat. No.: B1191966

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NCT-501 hydrochloride is a novel, potent, and highly selective small molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a critical enzyme implicated in cancer biology, particularly in the context of cancer stem cells (CSCs) and therapeutic resistance.[1][2][3] The human genome encodes 19 ALDH enzymes that are responsible for metabolizing reactive aldehydes.[3][4] Among these, ALDH1A1 is not only a detoxifying enzyme but also a functional marker for CSCs in various malignancies.[2] Elevated ALDH1A1 activity is associated with poor prognosis and resistance to conventional chemotherapies. This guide provides a comprehensive technical overview of the pharmacological properties of NCT-501, from its molecular mechanism to its preclinical efficacy, offering valuable insights for researchers in oncology and drug development.

Chemical & Physical Properties

NCT-501 is a theophylline-based compound, developed through extensive optimization of hits from a quantitative high-throughput screening (qHTS) campaign.[3][4] Its hydrochloride salt form ensures solubility for experimental use.

Property	Value	Source
Chemical Name	8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride	
Molecular Formula	C ₂₁ H ₃₂ N ₆ O ₃ ·HCl	
Molecular Weight	452.98 g/mol	
CAS Number	2080306-22-3	[1]
Purity	≥98% (HPLC)	
Solubility	Soluble in Water (100 mM) and DMSO (100 mM)	

Mechanism of Action: Potent and Selective ALDH1A1 Inhibition

NCT-501 functions as a reversible and competitive inhibitor of the human ALDH1A1 enzyme.[2] [4] The core of its pharmacological profile lies in its exceptional potency and selectivity.

Potency

The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC₅₀). For NCT-501, this has been determined to be exceptionally low for its intended target.

- hALDH1A1 IC₅₀: 40 nM[1][5][6][7]

Selectivity Profile

A critical aspect of a successful therapeutic agent is its ability to act on its target with minimal off-target effects. NCT-501 was designed for high selectivity, which is crucial for minimizing potential toxicity. It exhibits over 1000-fold selectivity for ALDH1A1 when compared to other ALDH isoforms and unrelated dehydrogenases.

Isozyme/Enzyme	IC ₅₀
ALDH1A1	40 nM
ALDH1B1	>57 μM
ALDH3A1	>57 μM
ALDH2	>57 μM
HPGD (15-hydroxyprostaglandin dehydrogenase)	>1000-fold selectivity
HSD17β4 (17β-hydroxysteroid dehydrogenase 4)	>1000-fold selectivity

This high degree of selectivity is attributed to specific hydrophobic interactions between the molecule and greasy residues like Phe171 and Phe466 within the ALDH1A1 enzyme's binding pocket.[4] Furthermore, screening against a broad panel of over 450 human kinases and 168 G-protein coupled receptors (GPCRs) has shown that NCT-501 is a clean inhibitor with no significant off-target activities.[4]

Pharmacodynamics: Cellular and In Vivo Effects

The inhibition of ALDH1A1 by NCT-501 triggers significant downstream effects, primarily centered on abrogating chemoresistance and inducing cell death in cancer cells.

Reversal of Chemoresistance

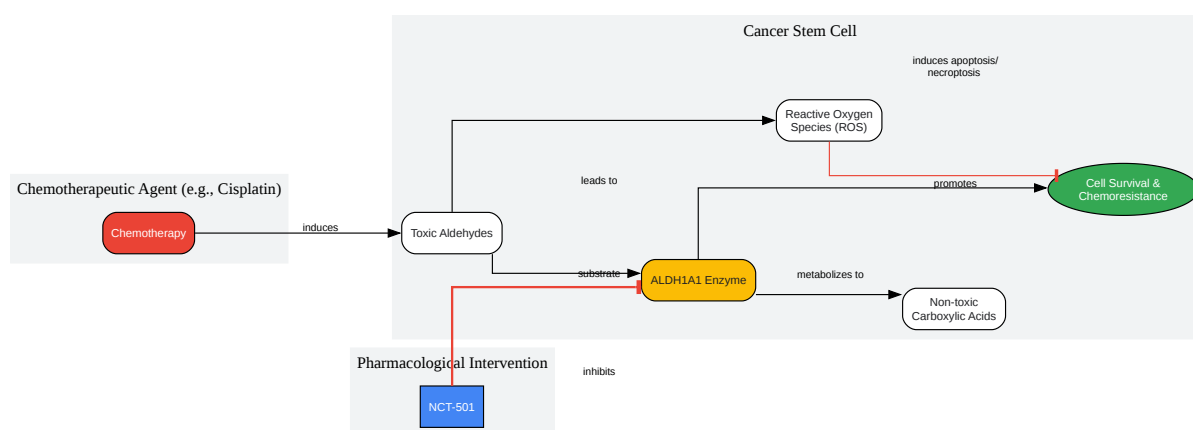
ALDH1A1 is a key enzyme in detoxifying aldehydes, including those found in or generated by chemotherapeutic agents like cisplatin and paclitaxel. By inhibiting ALDH1A1, NCT-501 effectively resensitizes resistant cancer cells to these therapies.[2][8] This has been demonstrated in preclinical models of head and neck squamous cell carcinoma (HNSCC) and ovarian cancer.[8] For instance, NCT-501 has been shown to induce cisplatin sensitivity in ex vivo explant studies of cisplatin-resistant HNSCC.[8]

Induction of Necroptosis

Beyond chemosensitization, NCT-501 can independently induce a form of programmed cell death known as necroptosis. In nasopharyngeal carcinoma (NPC) cells, treatment with NCT-501 leads to morphological changes consistent with necroptosis, such as increased cell volume, rupture of the plasma membrane, and the release of cellular contents.[9] This suggests a therapeutic potential for NCT-501 not just as an adjuvant but as a standalone agent in certain cancer types.

Signaling Pathway Intervention

The diagram below illustrates the central role of ALDH1A1 in cancer stem cell survival and chemoresistance and the point of intervention for NCT-501.



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Caption: NCT-501 inhibits ALDH1A1, preventing detoxification and promoting cell death.

Pharmacokinetics (ADME Profile)

Pharmacokinetic studies in CD1 mice have provided initial insights into the ADME (Absorption, Distribution, Metabolism, Excretion) properties of NCT-501.

Parameter	Finding	Implication
Absorption	Well-absorbed following intraperitoneal (i.p.) administration.[6]	Suitable for in vivo studies using i.p. dosing.
Distribution	Good distribution. Notably, the compound is blood-brain barrier permeable.	Potential for treating central nervous system (CNS) malignancies.
Metabolism	Rapidly metabolized, likely via hepatic pathways.[2][6]	This results in limited oral bioavailability.[2]
Excretion	Rapidly excreted.[6]	Short half-life may require specific dosing schedules.

The primary challenge for the clinical development of NCT-501 is its limited oral bioavailability due to extensive first-pass metabolism.[2] Future medicinal chemistry efforts may focus on developing analogs with improved metabolic stability and oral bioavailability.[4]

Preclinical Efficacy

NCT-501 has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models.

In Vitro Studies

NCT-501 shows cytotoxic activity against various cancer cell lines, particularly in 3D spheroid cultures which more closely mimic solid tumors.

Cell Line	Assay Type	Result (EC ₅₀)	Reference
OV-90 (Ovarian)	3D Spheroid Viability	43.9 μ M	[5]
MIA PaCa-2 (Pancreatic)	3D Spheroid Viability	Low micromolar range	[8]
Cal-27 CisR (HNSCC)	2D Viability	16% decrease at 20 nM (not statistically significant)	[1][5]

In Vivo Studies

The most compelling evidence for NCT-501's efficacy comes from xenograft models using human cancer cells.

- Model: Cisplatin-resistant Cal-27 (Cal-27 CisR) HNSCC cells xenografted in mice.
- Dosing Regimen: 100 μ g/animal, administered intratumorally (i.t.) every other day for 20 days.
- Result: A significant 78% inhibition of tumor growth was observed compared to controls.[1][5]

Key Experimental Methodologies

The characterization of NCT-501 involved several key assays. Below are streamlined protocols for two of the most critical methodologies.

ALDH Activity Assessment (Aldefluor™ Assay)

This assay is used to identify and quantify the ALDH-positive cell population and to confirm target engagement by NCT-501.

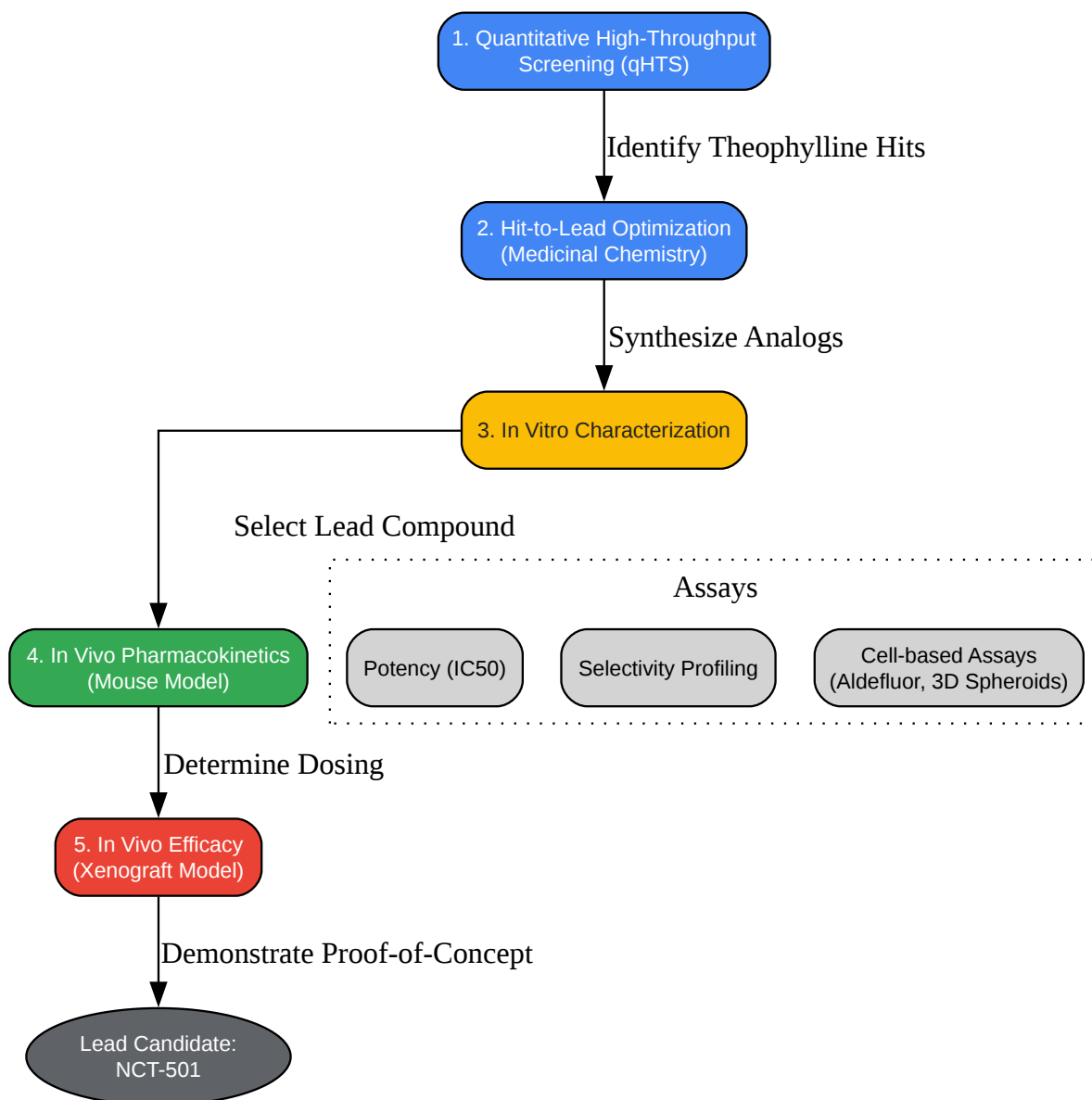
Principle: The Aldefluor reagent is a non-toxic substrate for ALDH that freely diffuses into intact cells. In the presence of ALDH1A1, it is converted into a fluorescent product that is retained inside the cell. The fluorescence intensity is directly proportional to ALDH activity and can be measured by flow cytometry.

Step-by-Step Protocol:

- **Cell Preparation:** Harvest a single-cell suspension from culture and wash with Aldefluor assay buffer. Adjust cell density to 1×10^6 cells/mL.
- **Treatment Group:** Add NCT-501 (or other inhibitors) at the desired concentration to the cell suspension and incubate under appropriate conditions (e.g., 30 minutes at 37°C).
- **Control Group:** Prepare a parallel sample with the specific ALDH inhibitor diethylaminobenzaldehyde (DEAB), which serves as a negative control to define the background fluorescence.
- **Staining:** Add the activated Aldefluor reagent to all samples (except an unstained control).
- **Incubation:** Incubate all tubes for 30-60 minutes at 37°C, protected from light.
- **Analysis:** Centrifuge the cells, resuspend in fresh assay buffer, and analyze immediately using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cell population that is diminished in the presence of DEAB or NCT-501.

Preclinical Drug Development Workflow

The discovery and validation of NCT-501 followed a logical and rigorous preclinical workflow, as depicted below.



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Caption: Preclinical workflow for the discovery and validation of NCT-501.

Conclusion and Future Directions

NCT-501 hydrochloride has emerged as a highly potent and selective tool for probing the function of ALDH1A1 and a promising therapeutic candidate. Its ability to inhibit ALDH1A1,

reverse chemoresistance, and induce necroptosis provides a strong rationale for its continued investigation. The primary hurdle remains its pharmacokinetic profile, specifically its poor oral bioavailability. Future research should focus on:

- Medicinal Chemistry: Developing second-generation analogs with improved metabolic stability for oral administration.
- Combination Therapies: Systematically evaluating NCT-501 in combination with a wider range of standard-of-care chemotherapies and targeted agents.
- Biomarker Development: Identifying patient populations with high ALDH1A1 expression who are most likely to benefit from NCT-501 treatment.

The robust preclinical data package for NCT-501 provides a solid foundation for these next steps, highlighting its potential to address the significant clinical challenge of therapy-resistant cancers.

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